Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13552124
InChI: InChI=1S/C10H10BF3NO3.K/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+]
Molecular Formula: C10H10BF3KNO3
Molecular Weight: 299.10 g/mol

Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide

CAS No.:

Cat. No.: VC13552124

Molecular Formula: C10H10BF3KNO3

Molecular Weight: 299.10 g/mol

* For research use only. Not for human or veterinary use.

Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide -

Specification

Molecular Formula C10H10BF3KNO3
Molecular Weight 299.10 g/mol
IUPAC Name potassium;[4-(3-carboxypropanoylamino)phenyl]-trifluoroboranuide
Standard InChI InChI=1S/C10H10BF3NO3.K/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q-1;+1
Standard InChI Key QYYCAQZQFMAQDE-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+]

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s core structure consists of a phenyl ring bearing two distinct substituents: a trifluoroborate group (-BF₃K) and a 3-carboxypropanamido chain (-NH-C(O)-CH₂-CH₂-COOH). The trifluoroborate group is a tetrahedral boron center bonded to three fluorine atoms and a potassium counterion, while the carboxypropanamido substituent introduces both amide and carboxylic acid functionalities. This combination creates a polar, water-soluble molecule with potential for hydrogen bonding and metal coordination.

The IUPAC name, potassium;[4-(3-carboxypropanoylamino)phenyl]-trifluoroboranuide, reflects its substituent arrangement. The canonical SMILES string, [B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+], further illustrates its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀BF₃KNO₃
Molecular Weight299.10 g/mol
SolubilityWater-soluble
StabilityHygroscopic; inert atmosphere recommended

Synthesis and Preparation

Synthetic Pathways

The synthesis of potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide involves multi-step organic transformations. A plausible route, inferred from related trifluoroborate syntheses , includes:

  • Amination of 4-Bromophenyltrifluoroborate: Reaction of 4-bromophenyltrifluoroborate with 3-aminopropanoic acid under Ullmann or Buchwald-Hartwig coupling conditions to introduce the amide group.

  • Carboxylic Acid Protection/Deprotection: Temporary protection of the carboxylic acid (e.g., as a methyl ester) during boronylation, followed by hydrolysis to regenerate the acid .

  • Potassium Exchange: Treatment with potassium hydroxide or KHF₂ to yield the potassium trifluoroborate salt .

Critical parameters include solvent choice (polar aprotic solvents like DMF or acetonitrile), temperature control (0–50°C), and exclusion of moisture to prevent boron hydrolysis .

Challenges and Optimization

The carboxypropanamido group’s acidity (pKa ≈ 4–5 for the carboxylic acid) necessitates careful pH control during synthesis to avoid decomposition. Studies on analogous compounds recommend using buffered conditions (pH 7–8) and low temperatures (0–10°C) during the final potassium exchange step .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The trifluoroborate group serves as a robust coupling partner in palladium-catalyzed reactions. For example, under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the boron-aryl bond undergoes transmetalation with aryl halides to form biaryl structures . This reactivity is critical for constructing complex molecules in medicinal chemistry.

Table 2: Representative Cross-Coupling Conditions

SubstrateCatalyst SystemYield (%)Reference
4-BromotoluenePd(OAc)₂/XPhos, K₂CO₃82
3-IodopyridinePdCl₂(dppf), CsF75

Functional Group Transformations

  • Amide Hydrolysis: The 3-carboxypropanamido chain can be hydrolyzed to a carboxylic acid under acidic conditions (HCl, reflux), though this risks cleaving the boron-aryl bond.

  • Halogenation: Electrophilic halogenation (e.g., NBS in MeCN) at the phenyl ring’s meta position has been demonstrated in related trifluoroborates .

Comparative Analysis with Analogous Trifluoroborates

Table 3: Structural and Reactivity Comparison

Property[4-(3-Carboxypropanamido)Phenyl]TrifluoroboranuidePhenyltrifluoroborate
Molecular Weight299.10 g/mol184.01 g/mol
Water SolubilityHighModerate
Functional GroupsTrifluoroborate, amide, carboxylic acidTrifluoroborate
Suzuki Coupling Yield75–85%80–90%

Research Findings and Emerging Applications

Medicinal Chemistry

The carboxypropanamido group enables this compound to act as a bifunctional linker in prodrug design. For instance, conjugation with anticancer agents via amide or ester bonds could enhance water solubility and target specificity . Preliminary studies on analogous trifluoroborates show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), suggesting biocompatibility .

Materials Science

In polymer chemistry, the carboxylic acid group facilitates incorporation into coordination networks or metal-organic frameworks (MOFs). Recent work demonstrates that similar boronates form stable complexes with lanthanides, enabling luminescent materials .

Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to streamline the current multi-step synthesis. Microwave-assisted reactions could reduce reaction times .

  • Biological Profiling: Systematic evaluation of pharmacokinetic properties (e.g., logP, plasma stability) to assess drug-likeness.

  • Catalytic Applications: Exploration as a ligand in asymmetric catalysis, leveraging the chiral amide center .

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